

Independent Verification of NCGC00378430

Activity: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCGC00378430

Cat. No.: B2438164

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This guide provides an objective comparison of the biological activity of **NCGC00378430** with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate independent verification and further research.

Executive Summary

NCGC00378430 is a potent inhibitor of the protein-protein interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2). This interaction is crucial for the transcriptional activity of SIX1, a developmental transcription factor implicated in the progression and metastasis of several cancers, including breast cancer. By disrupting the SIX1/EYA2 complex, **NCGC00378430** effectively reverses SIX1-mediated downstream signaling, notably inhibiting the TGF- β pathway and subsequent epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

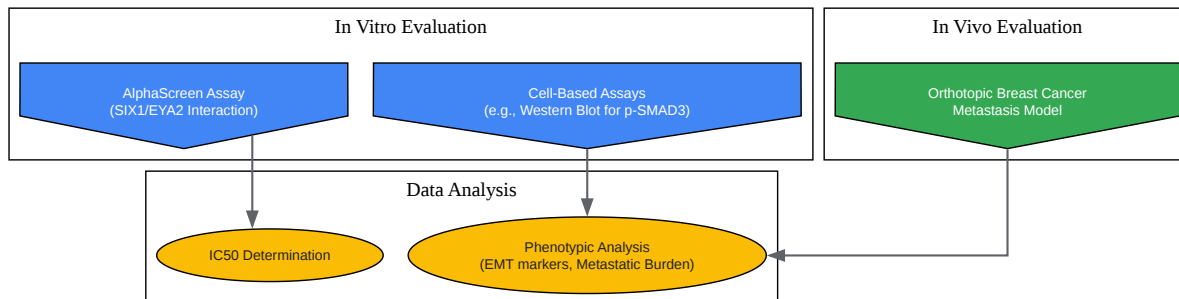
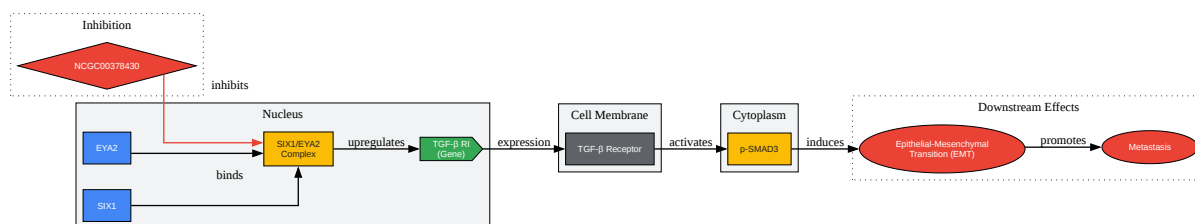
Comparative Activity of SIX1/EYA Pathway Inhibitors

The following table summarizes the in vitro potency of **NCGC00378430** in comparison to other reported inhibitors of the SIX1/EYA pathway. It is important to note that these inhibitors may target different components or interactions within the pathway.

Compound	Target	Assay	IC50	Reference
NCGC00378430	SIX1/EYA2 Interaction	Alphascreen	52 μ M	[1] [2] [3]
NSC0191	SIX1/EYA1 Interaction	Alphascreen	12.60 \pm 1.15 μ M	[4]
NSC0933	SIX1/EYA1 Interaction	Alphascreen	83.43 \pm 7.24 μ M	[4]
Benzbromarone	EYA2 Phosphatase Activity	Phosphatase Assay (pNPP substrate)	\sim 5 μ M	[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating inhibitors of the SIX1/EYA2 interaction.



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